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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B612872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of

Z-L-Dap(N3)-OH, a key reagent in the field of bioconjugation and chemical biology.

Core Properties of Z-L-Dap(N3)-OH
Z-L-Dap(N3)-OH, with the IUPAC name (2S)-3-azido-2-

(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative.[1][2] It

features a terminal azide group, making it a valuable tool for "click chemistry" reactions.[1][2][3]

The benzyloxycarbonyl (Z) group provides protection for the alpha-amino group, a common

strategy in peptide synthesis. This compound is typically available as a free acid or as a

cyclohexylamine (CHA) salt, the latter often presenting as a white crystalline powder.[1]

Table 1: Physicochemical Properties of Z-L-Dap(N3)-OH and Related Compounds
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Property Z-L-Dap(N3)-OH
Z-L-Dap(N3)-OH
CHA Salt

Z-L-Dap-OH (for
comparison)

Molecular Formula C11H12N4O4[2]
C11H12N4O4 ·

C6H13N[1]
C11H14N2O4[4]

Molecular Weight 264.24 g/mol [2]
363.42 g/mol

(calculated)
238.24 g/mol [4]

CAS Number 684270-44-8[2][3] 1821779-91-2[1] 35761-26-3

Appearance Not specified
White crystalline

powder[1]
Crystals

Melting Point Not specified Not specified
~240 °C

(decomposes)

Optical Rotation Not specified Not specified
[α]20/D −39±1°, c =

1% in 1 M HCl

Purity Not specified >98%[1] ≥98.0%

Storage Conditions 2-8 °C[1][2] 2-8 °C[1] Not specified

Solubility

Soluble in organic

solvents such as

DMSO and DMF.

Not specified Not specified

Synthesis of Z-L-Dap(N3)-OH
While a specific, detailed protocol for the synthesis of Z-L-Dap(N3)-OH is not readily available

in peer-reviewed literature, a general and plausible method involves the diazotransfer reaction

on the corresponding amine precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). This

method is widely used for the synthesis of azido compounds from primary amines.

Experimental Protocol: Synthesis via Diazotransfer
This protocol is adapted from established methods for the synthesis of azido amino acids.

Materials:
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Z-L-Dap-OH

Imidazole-1-sulfonyl azide hydrochloride (or triflic azide)

Copper (II) sulfate (CuSO4)

Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)

Methanol (MeOH)

Water (H2O)

Dichloromethane (DCM) or Diethyl ether

Hydrochloric acid (HCl)

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

Dissolution: Dissolve Z-L-Dap-OH in a mixture of water and methanol.

Addition of Reagents: Add a catalytic amount of CuSO4 to the solution. Subsequently, add

imidazole-1-sulfonyl azide hydrochloride.

pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using a saturated

solution of sodium bicarbonate or potassium carbonate.

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Work-up:

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the methanol.

Wash the remaining aqueous solution with dichloromethane or diethyl ether to remove any

unreacted diazo-transfer reagent.
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Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl.

Extract the product from the acidified aqueous layer with several portions of ethyl acetate

or dichloromethane.

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield

the crude Z-L-Dap(N3)-OH.

Purification: The crude product can be further purified by column chromatography on silica

gel if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b612872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Z-L-Dap(N3)-OH

Z-L-Dap-OH

Reaction Mixture in Water/Methanol

Dissolve

Acidified Aqueous Mixture

1. Diazotransfer Reaction
(Imidazole-1-sulfonyl azide, CuSO4, Base)

2. Work-up (Evaporation, Wash)

Combined Organic Extracts

Extract with organic solvent

Crude Z-L-Dap(N3)-OH

Dry and Evaporate

Pure Z-L-Dap(N3)-OH

Purification
(e.g., Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for Z-L-Dap(N3)-OH.

Applications in Bioconjugation via Click Chemistry
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Z-L-Dap(N3)-OH is primarily used to introduce an azide moiety into peptides or other

molecules. This azide group can then be used for covalent modification through "click

chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3]

The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a

copper(I) species.[6][7] This reaction forms a stable triazole linkage.

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an

azide-containing molecule like a peptide synthesized with Z-L-Dap(N3)-OH.

Materials:

Azide-modified peptide (synthesized using Z-L-Dap(N3)-OH)

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Phosphate-buffered saline (PBS) or other suitable buffer

DMSO (for dissolving non-aqueous soluble components)

Procedure:

Preparation of Stock Solutions:

Dissolve the azide-modified peptide in DMSO or buffer to a stock concentration (e.g., 10

mM).
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Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) to the

desired concentration.

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM

in water, freshly prepared), and THPTA (e.g., 50 mM in water).

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-

modified peptide. A 2 to 10-fold molar excess of the smaller molecule (often the peptide) is

typically used.

Add the THPTA ligand to the reaction mixture.

Add the CuSO4 solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The

reaction can also be performed at 4°C for overnight incubation.

Purification: Remove the excess reagents and catalyst from the conjugated product using

methods such as dialysis, size-exclusion chromatography, or affinity purification.
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CuAAC Experimental Workflow

Prepare Stock Solutions
(Azide-Peptide, Alkyne-Biomolecule,
CuSO4, Sodium Ascorbate, Ligand)

Set up Reaction
(Combine reactants, ligand, and CuSO4)

Initiate Reaction
(Add Sodium Ascorbate)

Incubate
(Room temp or 4°C)

Purify Conjugate
(Dialysis, Chromatography, etc.)

Click to download full resolution via product page

Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

DBCO, BCN) which reacts spontaneously with an azide.[5][8] The absence of a cytotoxic

copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][9]

This protocol describes the labeling of a biomolecule containing Z-L-Dap(N3)-OH with a

DBCO-functionalized molecule.

Materials:
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Azide-modified biomolecule (containing Z-L-Dap(N3)-OH)

DBCO-functionalized molecule (e.g., fluorescent dye, biotin)

Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)

DMSO (for dissolving DBCO reagent)

Procedure:

Preparation of Solutions:

Dissolve the azide-modified biomolecule in the desired buffer to a known concentration.

Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock

solution (e.g., 10 mM).

Reaction Setup:

Add the DBCO stock solution to the solution of the azide-modified biomolecule. A 2 to 20-

fold molar excess of the DBCO reagent is commonly used. The final concentration of

DMSO should be kept low (typically <5%) to avoid negative effects on the biomolecule.

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The

reaction can also be performed at 4°C for a longer duration (e.g., overnight).

Purification: Purify the conjugated product from unreacted DBCO reagent and byproducts

using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration.
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SPAAC Experimental Workflow

Prepare Solutions
(Azide-Biomolecule in buffer,

DBCO-reagent in DMSO)

Combine Reactants

Incubate
(e.g., Room temp, 37°C, or 4°C)

Purify Conjugate
(Dialysis, Chromatography, etc.)

Click to download full resolution via product page

Caption: General workflow for SPAAC bioconjugation.

Conclusion
Z-L-Dap(N3)-OH is a versatile and powerful tool for the site-specific modification of peptides

and other biomolecules. Its azide functionality provides a bioorthogonal handle for efficient and

specific covalent bond formation via click chemistry. The availability of both copper-catalyzed

and copper-free ligation methods allows for a broad range of applications, from the creation of

well-defined bioconjugates for research purposes to the development of novel therapeutic and

diagnostic agents. This guide provides the foundational knowledge for researchers to

effectively utilize Z-L-Dap(N3)-OH in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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